molecular formula C20H18BrN3O3 B11109490 N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide

N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11109490
M. Wt: 428.3 g/mol
InChI Key: DFBYCDSPADABBR-FOKLQQMPSA-N
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Description

This hydrazide derivative features a benzylidene core substituted with bromo (Br), hydroxy (-OH), and methoxy (-OCH₃) groups at positions 3, 4, and 5, respectively.

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H18BrN3O3/c1-27-18-10-13(9-16(21)20(18)26)11-23-24-19(25)12-22-17-8-4-6-14-5-2-3-7-15(14)17/h2-11,22,26H,12H2,1H3,(H,24,25)/b23-11+

InChI Key

DFBYCDSPADABBR-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the bromination of 4-hydroxy-5-methoxybenzaldehyde to obtain 3-bromo-4-hydroxy-5-methoxybenzaldehyde. This can be achieved using bromine in an appropriate solvent such as acetic acid.

    Condensation Reaction: The brominated benzaldehyde is then condensed with 2-(1-naphthylamino)acetohydrazide in the presence of an acid catalyst, such as acetic acid, to form the final product. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide has shown promising results in anticancer studies.

  • Mechanism of Action : The compound is believed to exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies have demonstrated that it interacts with specific molecular targets involved in cancer cell signaling pathways.
  • Case Studies :
    • A study conducted on various cancer cell lines indicated that this compound exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values indicating potent activity .
    • Molecular docking studies suggested favorable binding interactions with targets such as tubulin and topoisomerase II, which are critical for cancer cell division .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound.

  • In Vitro Studies : The compound was evaluated against a range of bacterial strains (both Gram-positive and Gram-negative) and fungi. Results showed effective inhibition of growth, suggesting potential as an antimicrobial agent .
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Mechanism of Action

The mechanism of action of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Core

  • : The compound 2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylene]acetohydrazide shares the same benzylidene group (3-bromo-4-hydroxy-5-methoxy) but replaces the naphthylamino group with a benzimidazol-2-ylsulfanyl moiety. Its molecular weight (435.296 g/mol) is lower than the target compound due to the absence of the naphthyl group .
  • : 3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide replaces the methoxy group with a chloro substituent and modifies the core to a benzohydrazide.

Variations in the Acetohydrazide Moiety

  • : N'-(Naphthalen-1-ylmethylene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide substitutes the naphthylamino group with a propylthio-benzimidazole chain. The propylthio group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • : (E)-N'-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (IC₅₀ = 6.10 ± 0.5 μM against α-glucosidase) highlights the importance of dihydroxy substituents for enzyme inhibition, a feature absent in the target compound .

Functional Comparisons: Bioactivity and Mechanism

Anticancer Activity

  • : Triazole-thioacetohydrazides with 4-(dimethylamino)benzylidene or pyrrolylmethylene groups exhibit cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The dimethylamino group’s electron-donating nature contrasts with the target compound’s electron-withdrawing bromo substituent, suggesting divergent mechanisms of action .
  • : Pyrazolo[3,4-d]pyrimidinyl acetohydrazides (e.g., 5a–5e ) show moderate antiproliferative activity, with melting points (242–260°C) comparable to the expected range for the target compound, indicating similar thermal stability .

Enzyme Inhibition

  • : Ethyl-thio benzimidazolyl acetohydrazides demonstrate α-glucosidase inhibition (IC₅₀ = 6.10–7.34 μM), outperforming acarbose (IC₅₀ = 378.2 μM). The naphthylamino group in the target compound may enhance π-π stacking with enzyme active sites, though this requires validation .

Antibacterial Activity

  • : The 3-bromo-5-chloro-2-hydroxybenzylidene derivative shows potent antibacterial effects, attributed to halogen-mediated disruption of bacterial membranes. The target compound’s methoxy group may reduce this activity compared to chloro analogs .

Biological Activity

N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, including antimicrobial, antitumor, and antioxidant properties. This article reviews the biological activity of this compound based on various research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H18BrN3O3
  • CAS Number : 330641-00-4
  • Linear Formula : this compound

Table 1: Physical Properties

PropertyValue
Molecular Weight432.28 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of bromine in the structure is believed to enhance the antibacterial efficacy of these compounds.

Antitumor Activity

In vitro studies have indicated that hydrazone derivatives can inhibit cancer cell proliferation. For instance, molecular docking studies revealed that related compounds displayed good binding affinities to targets associated with prostate cancer and tuberculosis . The minimum binding energy observed for these compounds suggests their potential as inhibitors.

Antioxidant Activity

The antioxidant properties of similar hydrazone compounds have been evaluated using various assays. These compounds have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The structure-activity relationship indicates that modifications to the benzylidene moiety can significantly influence antioxidant capacity.

Case Studies

  • Antimicrobial Efficacy : A comparative study on various hydrazone derivatives found that those with a naphthyl group exhibited stronger antibacterial activity than their non-naphthyl counterparts. The IC50 values ranged from 1.7 to 13.2 µg/mL against DNA gyrase, indicating a promising therapeutic window for further development .
  • Antitumor Potential : In silico docking studies highlighted that this compound could effectively bind to the active sites of proteins involved in tumor progression, suggesting its utility in cancer therapy .

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